molecular formula C16H18N2O3 B14705195 N-(3,4,5-Trimethoxyphenyl)benzamidine CAS No. 23557-83-7

N-(3,4,5-Trimethoxyphenyl)benzamidine

Cat. No.: B14705195
CAS No.: 23557-83-7
M. Wt: 286.33 g/mol
InChI Key: OXKDCFVNMZBKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-Trimethoxyphenyl)benzamidine is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . As a benzamidine derivative, it belongs to a class of compounds known for their ability to act as inhibitors for trypsin-like serine proteases . The benzamidine moiety is a key pharmacophore that functions by forming a bidentate salt bridge with aspartic acid residues (e.g., Asp-189) deep within the S1 pocket of these enzymes, providing a thermodynamically favored interaction that impedes enzyme activity . This mechanism makes benzamidine derivatives valuable tools in biochemical research, particularly in the study of coagulation factors like thrombin . Furthermore, structurally related compounds, such as those featuring the 3,4,5-trimethoxyphenyl group, have been investigated for their potential biological activities. For instance, a close analog has been studied as a novel resveratrol-like compound and was shown to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, in human promyelocytic leukemia cells, suggesting potential research applications in oncology . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23557-83-7

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N'-(3,4,5-trimethoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C16H18N2O3/c1-19-13-9-12(10-14(20-2)15(13)21-3)18-16(17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18)

InChI Key

OXKDCFVNMZBKRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxyphenyl)benzamidine typically involves the reaction of 3,4,5-trimethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-Trimethoxyphenyl)benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,4,5-Trimethoxyphenyl)benzamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxyphenyl)benzamidine involves its interaction with various molecular targets. It is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer, anti-inflammatory, and anti-microbial effects .

Comparison with Similar Compounds

Structural Analogs and Derivatives

KITC (N-Hydroxy-N'-(3,4,5-Trimethoxyphenyl)-3,4,5-Trimethoxybenzamidine)
  • Structure : KITC shares the benzamidine core and 3,4,5-trimethoxyphenyl group but incorporates additional methoxy groups and an N-hydroxy modification .
  • Biological Activity: Inhibits ribonucleotide reductase (RR), depleting dNTP pools in HL-60 leukemia cells (IC₅₀: 10–20 µM). Synergizes with arabinofuranosylcytosine (Ara-C), enhancing apoptosis .
  • Mechanism : RR inhibition disrupts DNA synthesis, making it potent against proliferating cancer cells .
Combretastatin A-4 and Prodrugs
  • Structure : Combretastatin A-4 (CA-4) is a (Z)-stilbene derivative with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups. Prodrugs like sodium phosphate derivatives (e.g., CA-4P) improve water solubility .
  • Biological Activity :
    • Antitubulin agent: Disrupts microtubule dynamics, causing vascular shutdown in tumors.
    • Prodrugs (e.g., CA-4P) show enhanced bioavailability and in vivo stability .
Thiazole-Pyrimidine Derivatives (4c–4g)
  • Structure : Hybrid molecules combining 3,4,5-trimethoxyphenyl-thiazole and substituted pyrimidine moieties (e.g., 4c: piperazine-linked 4-methoxyphenyl) .
  • Biological Activity: Moderate herbicidal activity against Brassica napus (rape), with weak effects on Echinochloa crus-galli (barnyard grass) .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight Key Substituents Biological Target Activity/IC₅₀ Solubility
N-(3,4,5-TMP)benzamidine 314.34 g/mol Benzamidine, 3,4,5-TMP Intermediate (no direct data) N/A Likely low (hydrophobic)
KITC 485.48 g/mol N-Hydroxy, 3,4,5-TMP (×2) Ribonucleotide reductase 10–20 µM (HL-60) Moderate (polar groups)
Combretastatin A-4 316.36 g/mol (Z)-Stilbene, 3,4,5-TMP Tubulin <1 nM (antimitotic) Very low (prodrugs required)
4c (Thiazole-Pyrimidine) 627.74 g/mol 3,4,5-TMP-thiazole, piperazine Herbicidal targets Moderate (rape) Low (crystalline solid)

Mechanistic and Synergistic Profiles

  • KITC vs. Resveratrol: Unlike resveratrol (a natural polyphenol), KITC’s methoxy substitutions enhance metabolic stability and RR inhibition potency, avoiding rapid degradation .
  • Combretastatin Prodrugs vs. Parent Compound: Sodium phosphate prodrugs (e.g., CA-4P) address CA-4’s insolubility, enabling intravenous administration .
  • Synergy Potential: KITC’s combination with Ara-C demonstrates additive apoptosis induction, highlighting its role in adjuvant therapy .

Q & A

Basic Questions

Q. What are the key synthetic strategies for N-(3,4,5-Trimethoxyphenyl)benzamidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzamidine derivatives and 3,4,5-trimethoxyphenyl precursors. For example, outlines a method using carbodiimide coupling agents (e.g., EDC or DCC) to link aromatic amines with carboxylic acid derivatives. Optimizing yield requires strict control of reaction temperature (e.g., 0–5°C during activation) and anhydrous conditions to prevent hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) ensures high purity. Confirming intermediate structures using 1^1H NMR (e.g., δ 3.8–4.0 ppm for methoxy groups) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ ~3.8 ppm) and benzamidine protons (δ ~7.5–8.5 ppm). DEPT-135 distinguishes CH3_3/CH groups in the trimethoxyphenyl moiety .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions. For example, weak C–H⋯N/S interactions stabilize crystal packing, as seen in structurally similar triazole derivatives .

Q. What biochemical activities are associated with the 3,4,5-trimethoxyphenyl group in related compounds?

  • Methodological Answer : The trimethoxyphenyl group enhances bioactivity by improving lipid solubility and target binding. reports anti-cancer (e.g., tubulin inhibition), anti-microbial (disruption of fungal membranes), and anti-inflammatory effects (COX-2 suppression) in analogs. Researchers should validate these hypotheses via enzyme inhibition assays (e.g., tubulin polymerization assays) or cell viability studies (MTT assays) using appropriate controls .

Advanced Research Questions

Q. How can structural contradictions in bioassay data (e.g., varying IC50_{50} values across cell lines) be systematically addressed?

  • Methodological Answer : Contradictions may arise from differential cell permeability or off-target effects. Strategies include:

  • Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µM) across multiple cell lines (e.g., MCF-7, HeLa) to identify lineage-specific sensitivity .
  • Metabolic Profiling : Use LC-MS to quantify intracellular compound levels and correlate with activity .
  • Proteomic Screening : Identify off-target interactions via affinity chromatography or thermal shift assays .

Q. What strategies guide SAR studies for this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the benzamidine core (e.g., electron-withdrawing groups at para positions) to enhance target binding. shows that N-alkylation (e.g., ethyl, propyl) alters pharmacokinetic profiles .
  • Bioisosteric Replacement : Replace methoxy groups with halogen atoms (e.g., Cl) or trifluoromethyl to assess steric/electronic effects. For instance, highlights trifluoromethyl groups improving metabolic stability .
  • Molecular Docking : Use AutoDock Vina to predict binding modes against targets like β-tubulin (PDB: 1SA0) and prioritize synthesis .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : SHELXD (for phase solving) and SHELXL (for refinement) are critical for resolving torsional angles and non-covalent interactions. For example, demonstrates dihedral angles (e.g., 53.84° between triazole and benzylidene groups) that inform conformational stability. Twinning or low-resolution data can be addressed using the HKL-3000 suite for integration and scaling .

Notes

  • Avoid commercial sources (per user guidelines).
  • Structural analogs (e.g., guanidine derivatives) provide indirect insights but require validation for benzamidine-specific behavior.
  • SHELX tools are preferred for crystallography due to robustness with small molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.